The synthesis of 3-Bromo-6-methyl-1H-indazol-4-amine typically involves two main steps: bromination and amination.
In industrial applications, continuous flow processes may be employed to enhance efficiency and yield, alongside automated reactors that allow for precise control over reaction conditions such as temperature and pressure.
In an industrial context, optimizing synthetic routes to ensure scalability and cost-effectiveness is crucial. Techniques that utilize green chemistry principles may be incorporated to minimize environmental impact while maintaining high yield and purity levels.
The molecular structure of 3-Bromo-6-methyl-1H-indazol-4-amine features an indazole core characterized by a fused benzene and pyrazole ring system. The presence of both bromine and methyl substituents significantly influences its reactivity and biological properties.
The specific arrangement of these groups contributes to its unique chemical behavior, making it an attractive candidate for further chemical modifications.
3-Bromo-6-methyl-1H-indazol-4-amine is involved in several types of chemical reactions:
For substitution reactions, reagents like sodium azide or potassium thiocyanate are commonly used in polar solvents. Oxidation may involve agents such as hydrogen peroxide or potassium permanganate, while reduction typically utilizes lithium aluminum hydride or sodium borohydride.
These reactions can yield various derivatives, including:
The mechanism of action for 3-Bromo-6-methyl-1H-indazol-4-amine primarily involves its interaction with specific molecular targets, particularly kinases. By inhibiting kinase activity, this compound can disrupt signaling pathways that regulate cell growth and proliferation, suggesting potential therapeutic applications in cancer treatment.
Research indicates that compounds similar to 3-Bromo-6-methyl-1H-indazol-4-amine exhibit promising antitumor activities, making them candidates for further drug development aimed at targeting kinase-related pathways .
3-Bromo-6-methyl-1H-indazol-4-amine has several significant applications across different fields:
Regioselective bromination is critical for installing the bromine atom at the C3 position of the indazole scaffold in 3-Bromo-6-methyl-1H-indazol-4-amine (CAS: 885520-95-6). Direct bromination of pre-formed indazoles often suffers from poor regiocontrol, as observed in attempts using N-bromosuccinimide (NBS) on unprotected 3-aminoindazoles, which yielded undesired regioisomers as major products [4]. Consequently, bromination of precursor aromatic systems has emerged as the dominant strategy.
A highly optimized method employs 3-bromo-2,6-dichlorobenzonitrile as a key intermediate, synthesized via electrophilic bromination of inexpensive 2,6-dichlorobenzonitrile. Systematic screening identified NBS (1.07 equivalents) in concentrated sulfuric acid (10 equivalents) at 25°C as optimal, achieving >93% analyte purity by GCMS with minimal nitrile hydrolysis or dibromination [4]. This method offers significant advantages:
Table 1: Optimization of Precursor Bromination Conditions
Brominating Agent | Acid | Equivalents | Temp (°C) | Purity (A%) | Major Impurities |
---|---|---|---|---|---|
Br₂ | H₂SO₄ (96%) | 1.2 | 25 | <50 | Hydrolyzed amide, dibromination |
NBS | H₂SO₄ (96%) | 1.2 | 25 | 75 | Starting material (12%), dibromination (12%) |
NBS | H₂SO₄ (96%) | 1.07 | 25 | >93 | <1% Dibromination |
NBS | TFA | 1.2 | 25 | 0 | No reaction |
Alternative approaches using directed ortho-metalation (DoM) involve generating aryl lithium species from protected indazole precursors. For example, treatment of N-protected 6-methyl-1H-indazol-4-amine derivatives with lithium diisopropylamide (LDA) at low temperatures (-78°C), followed by quenching with bromine sources, enables C3 functionalization. This method requires stringent anhydrous conditions but provides complementary regioselectivity to electrophilic approaches [7].
Cyclization of halogenated benzonitrile precursors with hydrazine represents the most direct route to the 3-aminoindazole core of 3-Bromo-6-methyl-1H-indazol-4-amine. The critical challenge lies in achieving high regioselectivity during the ring-closing step, particularly when dihalogenated precursors like 3-bromo-2,6-dichlorobenzonitrile are used. The chlorine atoms at C2 and C6 possess differing reactivity towards hydrazine, leading to potential isomeric mixtures.
Initial cyclizations in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) with hydrazine hydrate (2 equivalents) and sodium acetate (1.2 equivalents) at 60°C exhibited poor regioselectivity (~50:50 ratio of desired 7-bromo-4-chloro-1H-indazol-3-amine vs. the undesired 4-bromo-7-chloro isomer) [4]. Significant improvements were achieved through solvent engineering:
Table 2: Solvent Influence on Cyclization Regioselectivity
Solvent | Temp (°C) | Hydrazine (eq.) | Regioselectivity (6:12)* | Conversion (%) |
---|---|---|---|---|
NMP | 60 | 2.0 | 50:50 | >95 |
DMSO | 60 | 2.0 | 50:50 | >95 |
Ethanol | 95 | 3.0 | 65:35 | >95 |
IPA | 95 | 3.0 | 70:30 | >95 |
2-MeTHF | 80 | 2.5 | 85:15 | >95 |
DIPEA | 95 | 3.0 | 80:20 | >95 |
*Desired isomer (6) : Undesired isomer (12). Data adapted from [4]
The enhanced selectivity in 2-methyltetrahydrofuran (2-MeTHF) is attributed to its moderate polarity and ability to stabilize transition states favoring nucleophilic attack at the sterically less hindered C2 position over C6. This solvent is also advantageous for industrial applications due to its renewable origin and water immiscibility, facilitating product isolation.
Palladium-catalyzed cyclization offers an alternative route, particularly useful for precursors where SNAr is challenging. While less commonly reported for this specific amine, methodologies involving ortho-haloaryl hydrazines or intramolecular C-N coupling under catalysts like Pd₂(dba)₃/Xantphos provide routes to 3-aminoindazoles, potentially applicable to brominated derivatives [5].
The choice of solvent and catalyst profoundly impacts the yield, regioselectivity, and practicality of synthesizing 3-Bromo-6-methyl-1H-indazol-4-amine:
Table 3: Solvent/Catalyst System Performance Comparison
System | Key Advantage | Key Limitation | Optimal For |
---|---|---|---|
DMSO/NMP + AcONa | High conversion, fast kinetics | Poor regioselectivity, difficult removal | Initial screening |
EtOH/IPA + AcONa | Good regioselectivity, lower BP | Potential hydrolysis at high T | Small-scale synthesis |
2-MeTHF + AcONa | High regioselectivity, easy isolation, greener | Cost higher than alcohols | Scale-up & Process |
Pd Catalysis (e.g., Pd/Xantphos) | Broad functional group tolerance | High cost, metal contamination risk | Complex or sensitive substrates |
Stability Considerations: The amine functionality necessitates storage under inert conditions at 2-8°C to prevent oxidation or decomposition, as indicated by supplier specifications [3] .
Developing cost-effective, safe, and chromatography-free processes is essential for the industrial production of 3-Bromo-6-methyl-1H-indazol-4-amine, particularly given its role as a building block for pharmaceuticals like lenacapavir intermediates and kinase inhibitors [4] [5] [8]. Key advancements include:
Table 4: Scalability Features of Key Synthetic Routes
Route Step | Key Feature | Yield | E-factor Consideration | Industrial Suitability |
---|---|---|---|---|
Bromination (NBS/H₂SO₄) | Aqueous quench & filtration, no chromatography | 75-80% | Moderate (dilute H₂SO₄ waste) | High (uses standard equipment) |
Cyclization (2-MeTHF) | Solvent recovery, aqueous workup | 85-90%* | Low (recyclable solvent, minimal waste) | High (green solvent, simple ops) |
Overall Process (NBS/H₂SO₄ → 2-MeTHF) | Chromatography-free, demonstrated on 300g | 38-45% | Moderate-Low | Very High |
Bromination (LDA/Br₂) | Cryogenic, requires strict anhydrous conditions | ≥90% | High (solvent volume, energy use) | Moderate (requires cryogenic capability) |
*Isolated yield for the cyclization step only. Overall yield is over two steps starting from 7 [4].
These protocols highlight the successful translation of optimized laboratory conditions to pilot-scale production, balancing yield, selectivity, cost, safety, and environmental impact for manufacturing this pharmaceutically relevant indazole amine.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5